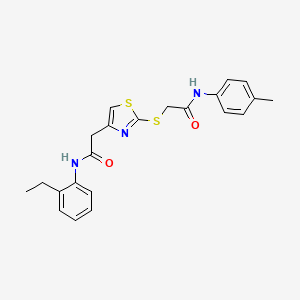
N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors for Cancer Therapy
One of the applications of thiazol-4-yl acetamide derivatives is in the development of glutaminase inhibitors, which have shown promise in cancer therapy. These compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been evaluated for their ability to inhibit kidney-type glutaminase (GLS), presenting an opportunity to improve drug-like molecular properties for therapeutic applications. For example, certain analogs have demonstrated similar potency to BPTES with better solubility and the capacity to attenuate the growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Agents
Another research avenue explores the synthesis of novel sulphonamide derivatives and their antimicrobial activity. These compounds have been synthesized and tested against various microbial strains, showing good antimicrobial properties. The design and evaluation of such molecules contribute to the development of new antimicrobial agents with potential applications in treating infections (Fahim & Ismael, 2019).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from thiazol-4-yl acetamide derivatives have also been a subject of interest. Studies have shown that these complexes can exhibit significant antioxidant activity, indicating their potential use in oxidative stress-related conditions. The solid-state structures and the effect of hydrogen bonding on the self-assembly process of these complexes have been thoroughly investigated (Chkirate et al., 2019).
Optoelectronic Materials
Thiazole-based compounds have been explored for their optoelectronic properties as well. The synthesis of thiazole-containing monomers and their polymerization have led to conducting polymers with potential applications in optoelectronics. Such studies highlight the versatility of thiazol-4-yl acetamide derivatives in materials science, offering insights into their use in developing electronic devices (Camurlu & Guven, 2015).
Antitumor Agents
Research into the antitumor properties of thiazol-4-yl acetamide derivatives has led to the identification of compounds with high inhibitory effects against various cancer cell lines. This includes the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating the potential of these derivatives in cancer therapy (Shams et al., 2010).
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-3-16-6-4-5-7-19(16)25-20(26)12-18-13-28-22(24-18)29-14-21(27)23-17-10-8-15(2)9-11-17/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSKXRGAKWMVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

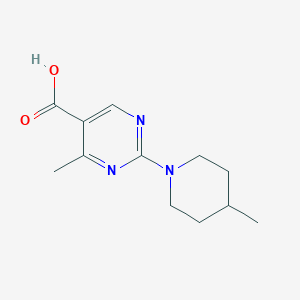

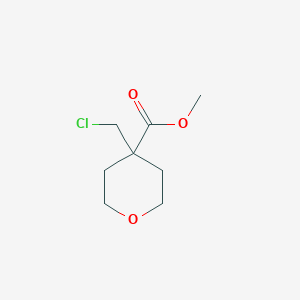
![N-(4-bromo-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2877567.png)
![ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2877571.png)
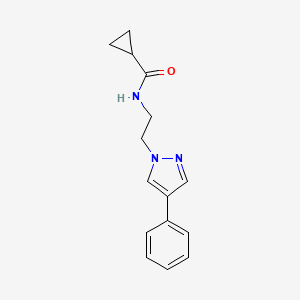
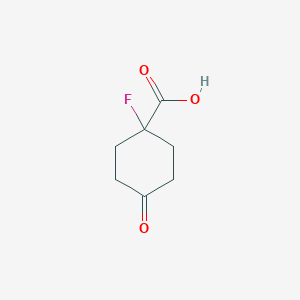
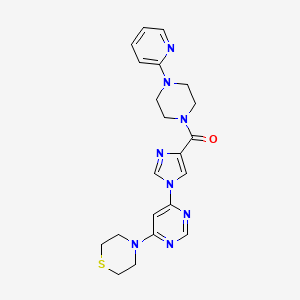
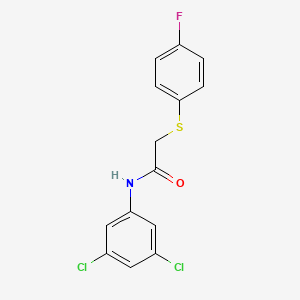
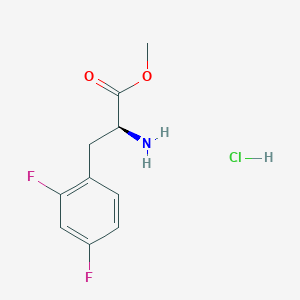

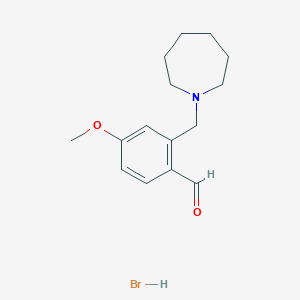
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)